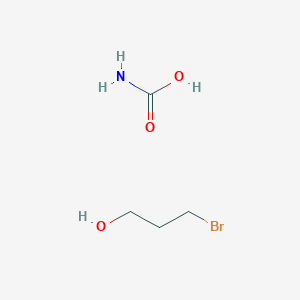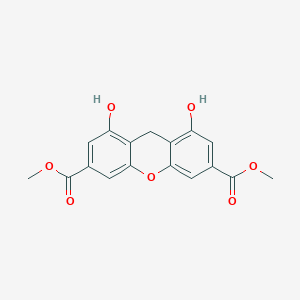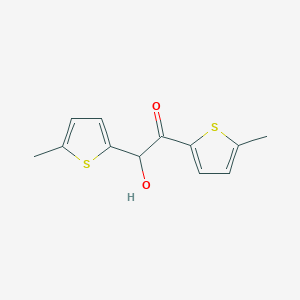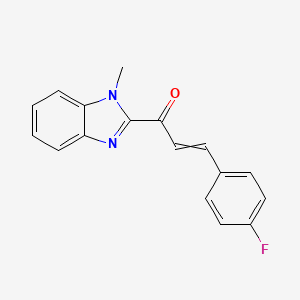![molecular formula C20H26O2Si B12528633 Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane CAS No. 697737-83-0](/img/structure/B12528633.png)
Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane is a complex organic compound that features a fluorenyl group, a methoxymethyl group, and a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane typically involves the reaction of 9-(methoxymethyl)-9H-fluorene with ethyl dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Starting Materials: 9-(methoxymethyl)-9H-fluorene and ethyl dimethylchlorosilane.
Reaction Conditions: Anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon).
Catalyst/Base: Triethylamine or another suitable base to neutralize the hydrochloric acid formed during the reaction.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation or chromatography may be employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The fluorenyl group can be reduced to form dihydrofluorene derivatives.
Substitution: The silane group can participate in substitution reactions, where the ethyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction of the fluorenyl group can yield dihydrofluorene.
Aplicaciones Científicas De Investigación
Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials, such as polymers and nanomaterials.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mecanismo De Acción
The mechanism of action of Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane involves its interaction with various molecular targets and pathways. The fluorenyl group can participate in π-π interactions with aromatic systems, while the silane group can form strong bonds with oxygen or nitrogen-containing functional groups. These interactions can influence the compound’s reactivity and stability in different chemical environments.
Propiedades
Número CAS |
697737-83-0 |
|---|---|
Fórmula molecular |
C20H26O2Si |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
ethyl-[[9-(methoxymethyl)fluoren-9-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C20H26O2Si/c1-5-23(3,4)22-15-20(14-21-2)18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13H,5,14-15H2,1-4H3 |
Clave InChI |
OORPKFOBCYWAEO-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)OCC1(C2=CC=CC=C2C3=CC=CC=C31)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)

![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
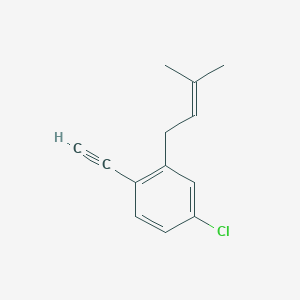
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)


![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
